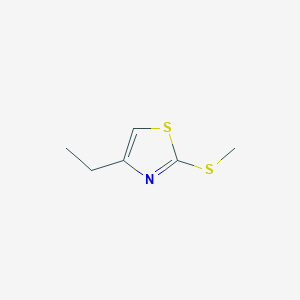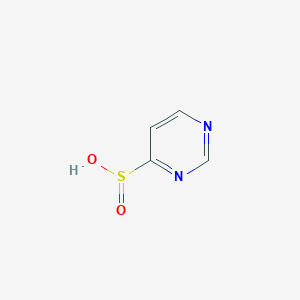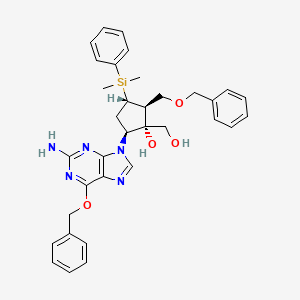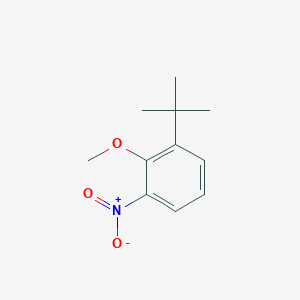
4-Ethyl-2-(methylthio)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-(methylthio)thiazole is a heterocyclic organic compound with the molecular formula C6H9NS. It belongs to the thiazole family, which is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-(methylthio)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-oxodithioesters with tosylmethyl isocyanide in the presence of a base such as potassium hydroxide (KOH). This reaction yields 4-methylthio-5-acylthiazoles .
Industrial Production Methods: Industrial production methods for thiazole derivatives often involve multi-step synthesis processes. For example, the preparation of 4-methyl-5-(2-ethoxyl)-thiazole involves introducing chlorine into 2-acetylbutyrolactone, followed by hydrolysis, and subsequent reactions with ammonia gas and carbon bisulfide .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-2-(methylthio)thiazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the C-5 position, while nucleophilic substitution can take place at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Halogenating agents, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
4-Ethyl-2-(methylthio)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory, antitumor, and neuroprotective agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-(methylthio)thiazole involves its interaction with various molecular targets and pathways. Thiazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular processes. For example, they can inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . The specific molecular targets and pathways depend on the particular biological activity being investigated.
Comparaison Avec Des Composés Similaires
- 2-Ethyl-4-methylthiazole
- 4-Ethyl-2-methylthiazole
- 5-(2-hydroxyethyl)-4-methylthiazole
Comparison: 4-Ethyl-2-(methylthio)thiazole is unique due to the presence of both an ethyl group and a methylthio group on the thiazole ring. This combination of substituents can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Propriétés
Formule moléculaire |
C6H9NS2 |
|---|---|
Poids moléculaire |
159.3 g/mol |
Nom IUPAC |
4-ethyl-2-methylsulfanyl-1,3-thiazole |
InChI |
InChI=1S/C6H9NS2/c1-3-5-4-9-6(7-5)8-2/h4H,3H2,1-2H3 |
Clé InChI |
RPQJPWSTLGWCOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CSC(=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13114879.png)



![6-Methylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13114920.png)



![[8-Methyl-6-(propylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B13114936.png)


